(2E)-N-(2-phenylethyl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide
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Overview
Description
(2E)-N-(2-phenylethyl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide is an organic compound characterized by its unique structure, which includes a phenylethyl group and a trimethoxyphenyl group connected by a prop-2-enamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-(2-phenylethyl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide typically involves the following steps:
Starting Materials: The synthesis begins with 3,4,5-trimethoxybenzaldehyde and 2-phenylethylamine.
Formation of Intermediate: The aldehyde group of 3,4,5-trimethoxybenzaldehyde reacts with 2-phenylethylamine to form an imine intermediate.
Reduction: The imine intermediate is then reduced to form the corresponding amine.
Amidation: The final step involves the reaction of the amine with acryloyl chloride to form this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(2E)-N-(2-phenylethyl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines or alcohols.
Scientific Research Applications
(2E)-N-(2-phenylethyl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the development of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which (2E)-N-(2-phenylethyl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The trimethoxyphenyl group may enhance binding affinity to certain biological targets, while the phenylethyl group may facilitate membrane permeability. The exact pathways and molecular targets are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- (2E)-N-(2-phenylethyl)-3-(4-methoxyphenyl)prop-2-enamide
- (2E)-N-(2-phenylethyl)-3-(3,4-dimethoxyphenyl)prop-2-enamide
- (2E)-N-(2-phenylethyl)-3-(3,5-dimethoxyphenyl)prop-2-enamide
Uniqueness
The uniqueness of (2E)-N-(2-phenylethyl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide lies in its trimethoxy substitution pattern, which may confer distinct chemical and biological properties compared to its analogs. This substitution pattern can influence the compound’s reactivity, solubility, and interaction with biological targets.
Properties
IUPAC Name |
(E)-N-(2-phenylethyl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO4/c1-23-17-13-16(14-18(24-2)20(17)25-3)9-10-19(22)21-12-11-15-7-5-4-6-8-15/h4-10,13-14H,11-12H2,1-3H3,(H,21,22)/b10-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOXRCVYYEXARGI-MDZDMXLPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=CC(=O)NCCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)NCCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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